![molecular formula C21H25N5O4 B6439735 4-methoxy-1-methyl-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one CAS No. 2549047-17-6](/img/structure/B6439735.png)
4-methoxy-1-methyl-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imidazo[1,2-b]pyridazin-6-yl group could potentially be synthesized from a 2-aminopyridine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the methoxy group could potentially be demethylated, or the piperidine ring could undergo reactions at the nitrogen atom .Wissenschaftliche Forschungsanwendungen
- MMOXC has demonstrated antioxidant potential, scavenging free radicals and protecting cells from oxidative damage . Its unique chemical structure contributes to this property, making it a promising candidate for combating oxidative stress-related diseases.
- Studies have highlighted MMOXC’s anti-inflammatory properties . By modulating inflammatory pathways, it may help mitigate inflammation-associated conditions such as arthritis, neuroinflammation, and cardiovascular diseases.
- MMOXC shows promise as an anticancer agent. Its cytotoxic effects on cancer cells have been investigated, suggesting potential applications in cancer therapy . Further research is needed to explore its mechanisms and specific targets.
- Researchers have explored MMOXC’s antibacterial properties, particularly against Staphylococcus aureus . It may serve as an alternative or adjunct to existing antibiotics, especially in the context of antibiotic resistance.
- Biofilms contribute to chronic infections and antibiotic resistance. MMOXC has been studied for its ability to inhibit biofilm formation, potentially disrupting bacterial persistence . This property could have clinical implications in wound healing and medical device-related infections.
- MMOXC’s structural resemblance to pyridine derivatives suggests potential applications in metabolic disorders and cardiovascular health. It may influence lipid metabolism, glucose homeostasis, and vascular function .
Antioxidant Activity
Anti-Inflammatory Effects
Anticancer Potential
Antibacterial Activity
Anti-Biofilm Properties
Metabolic Disorders and Cardiovascular Health
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-1-methyl-5-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-14-11-26-18(22-14)4-5-19(23-26)30-13-15-6-8-25(9-7-15)21(28)16-12-24(2)20(27)10-17(16)29-3/h4-5,10-12,15H,6-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRMMPSEBHVQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CN(C(=O)C=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-methyl-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.